molecular formula C6H12 B165626 3-Methyl-1-pentene CAS No. 760-20-3

3-Methyl-1-pentene

Cat. No. B165626
CAS RN: 760-20-3
M. Wt: 84.16 g/mol
InChI Key: LDTAOIUHUHHCMU-UHFFFAOYSA-N
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Description

3-Methyl-1-pentene is a chemical compound with the molecular formula C6H12 . It is a clear, colorless liquid and has been used to study the rate constant of chlorine atom .


Synthesis Analysis

3-Methyl-1-pentene has been synthesized by the pyrolysis of ethylene-butene-2 mixtures in a static system . Alkenes are commonly synthesized by the dehydration of an alcohol, which is usually catalyzed by the addition of a strong and high boiling mineral acid such as sulfuric or phosphoric acid .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1-pentene can be represented as C6H12 . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

When (S)-3-methyl-1-pentene undergoes acid-catalyzed hydration, it creates a second chiral center . There is the possibility of four products .


Physical And Chemical Properties Analysis

3-Methyl-1-pentene has a density of 0.7±0.1 g/cm3, a boiling point of 56.2±7.0 °C at 760 mmHg, and a vapor pressure of 242.3±0.0 mmHg at 25°C . It has an enthalpy of vaporization of 28.7±0.8 kJ/mol, a flash point of -28.9±0.0 °C, and an index of refraction of 1.395 .

Scientific Research Applications

3-Methyl-1-pentene is a chemical compound with the formula C6H12. It has a molecular weight of 84.1595 . It’s also known by other names such as sec-Butylethene, 3-Methylpentene-1, and 3-methylpent-1-ene .

Specific Application:

  • Summary of the Application: 3-Methyl-1-pentene has been used in the study of the rate constant of chlorine atom .

Chemical Synthesis:

  • Summary of the Application: 3-Methyl-1-pentene has been synthesized by the pyrolysis of ethylene –butene-2 mixtures in a static system .

Thermophysical Property Data:

  • Summary of the Application: 3-Methyl-1-pentene is included in a collection of critically evaluated thermodynamic property data for pure compounds .

Chemical Synthesis:

  • Summary of the Application: 3-Methyl-1-pentene has been synthesized by the pyrolysis of ethylene –butene-2 mixtures in a static system .

Thermophysical Property Data:

  • Summary of the Application: 3-Methyl-1-pentene is included in a collection of critically evaluated thermodynamic property data for pure compounds .

Safety And Hazards

3-Methyl-1-pentene is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment .

Relevant Papers One relevant paper discusses the influence of chirality and entropy on the crystal structure of isotactic poly (3-methyl-1-pentene) . Another paper discusses the reaction thermochemistry data of 3-Methyl-1-pentene .

properties

IUPAC Name

3-methylpent-1-ene
Source PubChem
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InChI

InChI=1S/C6H12/c1-4-6(3)5-2/h4,6H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTAOIUHUHHCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25266-25-5
Record name 1-Pentene, 3-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID20870762
Record name 3-Methylpent-1-ene
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Molecular Weight

84.16 g/mol
Source PubChem
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Product Name

3-Methyl-1-pentene

CAS RN

760-20-3, 26702-69-2
Record name 3-Methyl-1-pentene
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Record name 3-Methyl-1-pentene
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Record name Ethene, trimer
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Record name 3-METHYL-1-PENTENE
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Record name 3-Methylpent-1-ene
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Record name 3-METHYL-1-PENTENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,100
Citations
P PINO, L LARDICCI, L CENTONI - The Journal of Organic …, 1959 - ACS Publications
(+)(S)-3-Methyl-l-pentene (ie, L-3-methyl-l-pentene) having an optical purity of at least 86% has been prepared in five steps starting from (—)(S)-2-methyl-l-butanol with an over-all yield …
Number of citations: 51 pubs.acs.org
A Zambelli, P Ammendola, MC Sacchi… - …, 1983 - ACS Publications
The stereochemical structures of isotactic polymers of (S)-and (RS)-3-methyl-1-pentene, selectively enriched in 13C, have been investigated by 13C NMR. The stereoselectivity of the …
Number of citations: 56 pubs.acs.org
V Schurig, U Leyrer, D Wistuba - The Journal of Organic …, 1986 - ACS Publications
10 chlorohydrin 6 in 56% chemical yield. 5 Alkaline cyclization of 6 leads to (2R, 3S)-1.2-epoxy-3-methylpentane (8) of high diastereomeric purity (de= 97.3%), 5 which can be …
Number of citations: 17 pubs.acs.org
MC Sacchi, E Barsties, I Tritto, P Locatelli… - …, 1997 - ACS Publications
… The stereochemistry of first monomer insertion in the polymerization of racemic 3-methyl-1-pentene ((RS)-3MP1) with three different metallocene complexes, Me 2 Si(Ind) 2 ZrCl 2 (I), Me …
Number of citations: 18 pubs.acs.org
L Oliva, P Longo, A Zambelli - Macromolecules, 1996 - ACS Publications
… Polymerization of both (S)-3-methyl-1-pentene and (R,S)-3-methyl-1-pentene in the … of the two enantiomers of 3-methyl-1-pentene but only dimerization of (S)-3-methyl-1-pentene. …
Number of citations: 24 pubs.acs.org
C De Rosa, F Auriemma, C Santillo… - …, 2015 - ACS Publications
… In fact, the polymerization of the racemic mixture of the 3-methyl-1-pentene monomer (R,S)3MP with stereospecific Ziegler–Natta catalyst produces a mixture of copolymers that was …
Number of citations: 7 pubs.acs.org
MC Sacchi, P Locatelli, L Zetta, A Zambelli - Macromolecules, 1984 - ACS Publications
By 13C NMR CP/MAS analysis it is shown that isotactic poly ((S)-3-methy 1-1-pentene) and poly ((SS)-3-methyl-l-pentene) adopt similar chain conformations in the solidstate. The …
Number of citations: 16 pubs.acs.org
K Soga, M Terano, S Ikeda, S Ikeda - Polymer Bulletin, 1980 - Springer
… It might be expected, therefore, that optically active polymer is obtained from the polymerization of racemic 3-methyl-1pentene over the TiClo-AiEto catalyst combined with (s)(+)-EPB, if (…
Number of citations: 7 link.springer.com
RB Isaacson, I Kirshenbaum… - Journal of Applied …, 1965 - Wiley Online Library
… A study of the copolymerization of 3-methyl-1-pentene (3-MP) and 4methyl-1pentene (4MP) showed that the poly-4MP crystal lattice is capable of incorporating large quantities of 3-MP …
Number of citations: 9 onlinelibrary.wiley.com
A Stefani, D Tatone, P Pino - Helvetica Chimica Acta, 1979 - Wiley Online Library
… 3-Methyl- 1-pentene was … 3-methyl- 1-pentene intending to determine the extent of attack on each face of the olefin. The cobalt-catalyzed hydroformylation of (+ )-(S)-3-methyl- 1-pentene …
Number of citations: 7 onlinelibrary.wiley.com

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